molecular formula C21H17N3O2 B12270201 2-Phenyl-5-(quinolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-Phenyl-5-(quinolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12270201
M. Wt: 343.4 g/mol
InChI Key: BQCIYPBHAOQVIK-UHFFFAOYSA-N
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Description

2-Phenyl-5-(quinolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that features both quinoline and pyrrole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows for diverse chemical reactivity and biological activity, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(quinolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of quinoline derivatives with pyrrole intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5-(quinolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyrrole compounds .

Scientific Research Applications

2-Phenyl-5-(quinolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(quinolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in cell signaling pathways, leading to altered cellular functions. These interactions contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-5-(quinolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its combined quinoline and pyrrole structure, which imparts a distinct set of chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

5-phenyl-2-quinolin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C21H17N3O2/c25-20-16-12-23(19-10-11-22-18-9-5-4-8-15(18)19)13-17(16)21(26)24(20)14-6-2-1-3-7-14/h1-11,16-17H,12-13H2

InChI Key

BQCIYPBHAOQVIK-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1C3=CC=NC4=CC=CC=C43)C(=O)N(C2=O)C5=CC=CC=C5

Origin of Product

United States

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